2-Methoxyfuran

Pyrolysis Thermochemistry Biofuel decomposition

2-Methoxyfuran (CAS 25414-22-6) is a heterocyclic organic compound with the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol, belonging to the furan family of compounds. The compound is a liquid at room temperature (20°C) with a density of 1.065–1.07 g/mL and a boiling point of 110–111°C, and it exhibits a refractive index of approximately 1.447–1.45.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 25414-22-6
Cat. No. B1219529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyfuran
CAS25414-22-6
Synonyms2-methoxyfuran
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCOC1=CC=CO1
InChIInChI=1S/C5H6O2/c1-6-5-3-2-4-7-5/h2-4H,1H3
InChIKeyOXCGHDNCMSOEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyfuran (CAS 25414-22-6): Critical Physicochemical and Thermochemical Properties for Research Procurement


2-Methoxyfuran (CAS 25414-22-6) is a heterocyclic organic compound with the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol, belonging to the furan family of compounds . The compound is a liquid at room temperature (20°C) with a density of 1.065–1.07 g/mL and a boiling point of 110–111°C, and it exhibits a refractive index of approximately 1.447–1.45 . It is classified as a flammable liquid (flash point 10°C) with UN1993 hazardous material designation .

Why Furan, 2-Methylfuran, or 2,5-Dimethylfuran Cannot Substitute for 2-Methoxyfuran in Research Applications


Furan derivatives are not functionally interchangeable due to profound differences in electronic structure, bond dissociation energies, and resulting reactivity profiles. Unlike furan (C4H4O), 2-methylfuran (C5H6O), and 2,5-dimethylfuran (C6H8O), 2-methoxyfuran possesses a methoxy substituent that introduces a uniquely weak O–CH3 bond—approximately 189.5 kJ mol⁻¹, which is roughly 200 kJ mol⁻¹ weaker than the C–H bonds in the same molecule [1]. This fundamental thermochemical distinction drives divergent pyrolytic decomposition pathways, alters dienophile behavior in cycloaddition reactions, and precludes simple substitution in synthetic workflows where thermal radical generation or inverse electron-demand Diels–Alder reactivity is required [2].

2-Methoxyfuran (CAS 25414-22-6) Procurement Evidence: Quantified Differentiation Versus Furan Analogs


2-Methoxyfuran Thermal Instability: Quantified O–CH3 Bond Dissociation Energy Versus Alkyl Furans

2-Methoxyfuran exhibits a uniquely weak O–CH3 bond of 189.5 ± 1.9 kJ mol⁻¹, which is approximately 200 kJ mol⁻¹ weaker than the C–H bonds within the same molecule. This thermochemical property is distinct from the behavior observed in alkyl-substituted furans such as 2-methylfuran and 2,5-dimethylfuran, which possess considerably stronger ring C–H bonds and do not undergo facile methyl radical loss under mild thermal conditions [1].

Pyrolysis Thermochemistry Biofuel decomposition

2-Methoxyfuran Versus 3-Methoxyfuran: Quantified Enthalpy of Formation Difference

The ideal gas phase enthalpy of formation (ΔH°f298) for 2-methoxyfuran is calculated to be -45.0 kcal mol⁻¹, compared to -41.1 kcal mol⁻¹ for its positional isomer 3-methoxyfuran. This 3.9 kcal mol⁻¹ difference reflects the distinct electronic environments of the methoxy substituent at the C2 versus C3 position of the furan ring and has implications for stability and reaction pathways in biofuel synthesis processes [1].

Computational chemistry Thermodynamics Biofuel intermediates

2-Methoxyfuran as Efficient Dienophile in Inverse Electron-Demand Aza-Diels–Alder Reactions

2-Methoxyfuran functions as an efficient dienophile in Cu(I)-catalyzed asymmetric multicomponent cascade inverse electron-demand aza-Diels–Alder/nucleophilic addition/ring-opening reactions, yielding structurally complex products with high stereoselectivity. This reactivity profile distinguishes 2-methoxyfuran from unsubstituted furan and alkylfurans (2-methylfuran, 2,5-dimethylfuran), which typically behave as dienes in normal electron-demand Diels–Alder cycloadditions [1].

Asymmetric catalysis Cycloaddition Multicomponent reactions

2-Methoxyfuran Methoxy-Methyl C–H Bond Dissociation Energy: Quantified Site-Specific Reactivity for Combustion Studies

The methoxy-methyl C–H bonds in 2-methoxyfuran exhibit a bond dissociation energy of approximately 98 kcal mol⁻¹, which is significantly lower than the furan ring C–H bonds of approximately 120 kcal mol⁻¹. This 22 kcal mol⁻¹ difference identifies the methoxy methyl group as the primary site for hydrogen abstraction and initial decomposition during combustion processes, a site-specific reactivity feature not present in alkyl furans where ring C–H bonds dominate initial oxidation pathways [1].

Combustion kinetics Bond dissociation energy Radical chemistry

2-Methoxyfuran (CAS 25414-22-6): Evidence-Based Research and Industrial Application Scenarios


Thermal Methyl Radical Source in Gas-Phase Pyrolysis and Combustion Kinetics Research

Researchers investigating biofuel combustion mechanisms and pyrolysis pathways can utilize 2-methoxyfuran as a controlled thermal source of methyl radicals. The quantified O–CH3 bond dissociation energy of 189.5 kJ mol⁻¹ enables predictable methyl radical generation at temperatures where alkyl furans remain intact. This property supports detailed chemical kinetic modeling of furanic ether decomposition and radical propagation studies relevant to second-generation biofuel combustion [1].

Asymmetric Synthesis of Complex Nitrogen Heterocycles via Inverse Electron-Demand Aza-Diels–Alder Cascades

Organic synthesis laboratories pursuing stereoselective construction of polycyclic nitrogen-containing scaffolds should select 2-methoxyfuran over other furan derivatives due to its demonstrated efficacy as a dienophile in Cu(I)-catalyzed asymmetric inverse electron-demand aza-Diels–Alder reactions. This reactivity profile enables multicomponent cascade processes that yield structurally complex products with high enantioselectivity, providing access to molecular architectures that are inaccessible using unsubstituted or alkyl-substituted furans [2].

Thermochemical Benchmarking and Computational Model Validation for Biofuel Intermediates

Computational chemistry groups engaged in developing thermochemical databases or validating density functional theory methods for biofuel-related compounds should procure 2-methoxyfuran as a reference standard. The well-characterized enthalpy of formation (-45.0 kcal mol⁻¹), bond dissociation energies (O–CH3: 189.5 kJ mol⁻¹; methoxy-methyl C–H: 98 kcal mol⁻¹; ring C–H: 120 kcal mol⁻¹), and detailed spectroscopic parameters provide a robust benchmark for validating computational predictions of furanic ether thermochemistry [3].

Microwave Spectroscopic Studies of Large Amplitude Motions and Internal Rotation

Physical chemistry laboratories employing chirped pulse Fourier transform microwave (CP-FTMW) spectroscopy for conformational analysis can use 2-methoxyfuran to investigate large amplitude motions and barriers to internal rotation in methoxy-substituted heterocycles. Experimental rotational constants and internal rotation barriers have been characterized in the 75–100 GHz region, establishing 2-methoxyfuran as a well-documented reference compound for comparative studies of methoxypyridines and methoxythiophenes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyfuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.